N-(3-(Phenylthio)propyl)benzamide

Catalog No.
S15778105
CAS No.
908097-76-7
M.F
C16H17NOS
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(Phenylthio)propyl)benzamide

CAS Number

908097-76-7

Product Name

N-(3-(Phenylthio)propyl)benzamide

IUPAC Name

N-(3-phenylsulfanylpropyl)benzamide

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C16H17NOS/c18-16(14-8-3-1-4-9-14)17-12-7-13-19-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,18)

InChI Key

QTABHDMIINBELC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCSC2=CC=CC=C2

N-(3-(Phenylthio)propyl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide moiety and a phenylthio group attached to a propyl chain. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C16H19NOSC_{16}H_{19}NOS, and it features a phenylthio group that can influence its reactivity and biological activity.

  • Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The benzamide group can be reduced to form amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions at either the benzamide or phenylthio groups, allowing for the introduction of various substituents under basic conditions.

These reactions enable the transformation of N-(3-(Phenylthio)propyl)benzamide into a range of derivatives that may possess distinct properties and activities.

Research indicates that N-(3-(Phenylthio)propyl)benzamide exhibits significant biological activity, particularly in the realm of enzyme inhibition. It has been studied for its potential to interact with specific proteins or enzymes, possibly inhibiting their functions. This interaction could be relevant in therapeutic contexts, particularly in targeting diseases where such enzymes play a crucial role .

The synthesis of N-(3-(Phenylthio)propyl)benzamide typically involves the following steps:

  • Starting Materials: The reaction generally begins with benzoyl isocyanate and lithium phenylacetylide.
  • Reaction Conditions: The reaction is conducted in tetrahydrofuran at low temperatures (around -15°C) under an inert atmosphere (argon).
  • Workup: After the reaction completion, dilute hydrochloric acid is added, followed by extraction with dichloromethane. The organic layer is then dried, filtered, and concentrated under reduced pressure.
  • Purification: The resultant residue is purified through chromatography to yield N-(3-(Phenylthio)propyl)benzamide.

N-(3-(Phenylthio)propyl)benzamide finds utility in several domains:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Biological Research: The compound is used in studies related to enzyme inhibition and protein binding interactions.
  • Industrial Use: It can be employed in the production of specialty chemicals and materials.

Studies involving N-(3-(Phenylthio)propyl)benzamide have focused on its interactions with biological targets, particularly enzymes. For instance, it has been investigated for its inhibitory effects on specific ion channels, which could provide insights into its mechanism of action and potential therapeutic applications . These interaction studies are crucial for understanding how this compound may be utilized in drug development.

Several compounds share structural similarities with N-(3-(Phenylthio)propyl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(3-phenylpropyl)benzamideSimilar benzamide core but lacks the phenylthio groupMore straightforward synthesis; fewer functional groups
4-propyl-N-(pyridin-3-ylmethyl)benzamideContains a pyridine ring instead of a phenylthio groupDifferent biological activity due to pyridine presence
N-propylbenzamideSimple propyl substitution on benzamideLacks additional functional groups; less reactive

N-(3-(Phenylthio)propyl)benzamide stands out due to its specific phenylthio modification, which may enhance its reactivity and biological interactions compared to these similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

271.10308534 g/mol

Monoisotopic Mass

271.10308534 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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